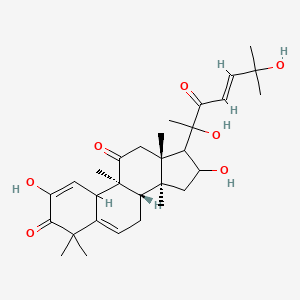

Cucurbitacin I hydrate

Description

Overview of Cucurbitacins as Tetracyclic Triterpenoids

Cucurbitacins are a group of highly oxidized tetracyclic triterpenoids. mdpi.comphcogrev.comcabidigitallibrary.org Their basic structure is derived from the cucurbitane skeleton, a tetracyclic hydrocarbon. wikipedia.org These compounds are primarily found in plants of the Cucurbitaceae family, which includes common gourds, pumpkins, and cucumbers. mdpi.comwikipedia.orgacs.org They are known for their bitter taste, which serves as a natural defense mechanism against herbivores. mdpi.comnih.gov Chemically, cucurbitacins are classified as triterpenes and often exist in nature as glycosides. wikipedia.org The various types of cucurbitacins, designated by letters (e.g., A, B, E, I), differ in their side chains and stereochemistry. researchgate.net

Historical Context of Cucurbitacin Research

The study of cucurbitacins dates back to 1831 with the isolation of the first crystalline substance, initially named α-elaterin, which was later identified as cucurbitacin E. diva-portal.org However, significant progress in determining their chemical structures did not occur until the 1950s and 1960s. acs.orgdiva-portal.org During this period, extensive research led to the isolation and characterization of numerous cucurbitacin compounds. acs.org Historically, plants containing cucurbitacins were used in traditional medicine for various purposes. acs.orgresearchgate.net The recognition of their potential pharmacological properties, including early observations of antitumor effects, spurred further scientific investigation into these complex molecules. acs.orgsemanticscholar.org

Significance of Cucurbitacin I Hydrate (B1144303) in Contemporary Biomedical Research

In recent years, Cucurbitacin I hydrate has emerged as a compound of significant interest in biomedical research due to its potent biological activities. nih.gov It is a selective inhibitor of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, a critical pathway in cell growth and proliferation. sigmaaldrich.com This inhibitory action gives this compound antiproliferative and antitumor properties, which are being actively explored. phcogrev.comsigmaaldrich.com Research has demonstrated its potential in various areas, including as an anti-inflammatory, antioxidant, and immunomodulatory agent. researchgate.netnih.gov

Scope and Objectives of this compound Research

Current research on this compound is focused on elucidating its mechanisms of action and evaluating its therapeutic potential for a range of diseases. A primary objective is to understand how it induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. cabidigitallibrary.orgnih.gov Studies are also investigating its ability to modulate inflammatory responses and oxidative stress. nih.govwisdomlib.org Furthermore, researchers are exploring its potential synergistic effects when used in combination with existing chemotherapeutic drugs. phcogrev.com The overarching goal is to develop new therapeutic strategies based on the unique biological activities of this compound.

Detailed Research Findings

| Property | Description | Source |

| Chemical Formula | C30H42O7 · xH2O | sigmaaldrich.com |

| Molecular Weight | 514.65 g/mol (anhydrous basis) | sigmaaldrich.comnih.gov |

| Appearance | White to off-white solid | sigmaaldrich.com |

| Solubility | Soluble in DMSO | sigmaaldrich.com |

| Primary Mechanism | Selective inhibitor of JAK2/STAT3 signaling pathway | researchgate.netsigmaaldrich.com |

| Research Area | Key Findings | Source |

| Anticancer Activity | Induces apoptosis and G2/M phase cell cycle arrest in colon cancer cells. nih.gov Inhibits tumor growth in vivo. nih.gov | nih.gov |

| Anti-inflammatory | Modulates immune responses and suppresses proinflammatory cytokines. nih.gov | nih.gov |

| Antioxidant Effects | Exhibits antioxidant properties and can scavenge free radicals. wisdomlib.orgnih.gov | wisdomlib.orgnih.gov |

| Antidiabetic Potential | May enhance insulin (B600854) sensitivity and glucose uptake. wisdomlib.org | wisdomlib.org |

Structure

3D Structure

Properties

Molecular Formula |

C30H42O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(8S,9S,13R,14S)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17?,19?,20-,23?,27-,28+,29+,30?/m0/s1 |

InChI Key |

NISPVUDLMHQFRQ-YMORRJOWSA-N |

Isomeric SMILES |

C[C@@]12CC(C([C@]1(CC(=O)[C@]3([C@H]2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C(C)(C(=O)/C=C/C(C)(C)O)O)O |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Cucurbitacin I

Plant Families and Species as Sources of Cucurbitacin I

Cucurbitacin I, along with other members of the cucurbitacin group, is found in a variety of plant species. While the Cucurbitaceae family is the most prominent source, these compounds have also been identified in several other plant families. wikipedia.orgnih.gov The concentration and specific types of cucurbitacins can vary between different plant tissues, with high concentrations often found in the fruits and roots of mature plants. plantarchives.orgnih.gov

Cucurbitaceae Family

The Cucurbitaceae family, which includes common gourds, melons, and pumpkins, is the primary source of cucurbitacins. plantarchives.orgnih.gov Many species within this family produce a range of these bitter compounds, including Cucurbitacin I.

Cucumis sativus (Cucumber): While more commonly associated with Cucurbitacin C, cucumbers (Cucumis sativus) have been identified as a source of various cucurbitacins, including A, B, C, D, and E. nih.govsigmaaldrich.comnih.gov The presence of these compounds is responsible for the bitter taste sometimes found in the fruit and leaves. nih.gov

Citrullus colocynthis (Colocynth or Bitter Apple): This desert vine is a well-documented source of Cucurbitacin I. frontiersin.orgnih.gov The fruit and leaves of Citrullus colocynthis contain a variety of cucurbitacins, and studies have confirmed the isolation of Cucurbitacin I and its glycoside form, 2-O-β-D-glucopyranosyl-Cucurbitacin I, from this plant. frontiersin.orgnih.gov

Cucurbita pepo (Squash/Pumpkin): Various cultivars of Cucurbita pepo, such as zucchini and pumpkin, are known to produce cucurbitacins. wikipedia.orgnih.gov While Cucurbitacin E and B are often highlighted, studies on the metabolic profile of C. pepo roots under stress have also measured the concentration of Cucurbitacin I, confirming its presence in this species. researchgate.netnih.gov

| Species | Common Name | Family | Cucurbitacin I Presence |

|---|---|---|---|

| Cucumis sativus | Cucumber | Cucurbitaceae | Yes nih.govsigmaaldrich.com |

| Citrullus colocynthis | Bitter Apple | Cucurbitaceae | Yes frontiersin.orgnih.gov |

| Cucurbita pepo | Squash/Pumpkin | Cucurbitaceae | Yes researchgate.netnih.gov |

Other Botanical Sources of Cucurbitacin I

Beyond the gourd family, cucurbitacins have been isolated from a diverse range of other plant families, demonstrating a wider distribution than their name implies. wikipedia.orgingentaconnect.com These families include the Brassicaceae, Scrophulariaceae, and Begoniaceae, among others. wikipedia.orgplantarchives.org Specifically for Cucurbitacin I, research has identified its presence in plants such as Begonia nantoensis, where it was isolated along with other cucurbitacins like B and E. nih.gov

| Family | Species Example | Cucurbitacin I Presence |

|---|---|---|

| Begoniaceae | Begonia nantoensis | Yes nih.gov |

| Brassicaceae | Iberis amara | Contains Cucurbitacin J and K plantarchives.org |

| Rosaceae | Kageneckia oblonga | Contains cucurbitacin derivatives nih.gov |

Biosynthetic Pathways of Cucurbitacins

The biosynthesis of all cucurbitacins, including Cucurbitacin I, originates from the isoprenoid pathway, specifically the mevalonate (B85504) (MVA) pathway. maxapress.comresearchgate.net This fundamental metabolic route provides the necessary precursors for the formation of the core triterpenoid (B12794562) structure.

Mevalonate Pathway as the Basis for Cucurbitane Triterpenoids

The mevalonate pathway is an essential metabolic pathway in eukaryotes that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for all isoprenoids. maxapress.comwikipedia.org The process begins with acetyl-CoA. maxapress.comwikipedia.org Through a series of enzymatic reactions, two molecules of IPP and one molecule of DMAPP are combined to form farnesyl pyrophosphate (FPP). maxapress.com Two molecules of FPP are then joined to create squalene, a 30-carbon linear hydrocarbon. maxapress.com Squalene is subsequently epoxidized to form 2,3-oxidosqualene (B107256), the direct precursor for the cyclization step that defines the triterpenoid skeleton. maxapress.comnih.gov

Key Enzymes in Cucurbitacin Biosynthesis

Following the formation of 2,3-oxidosqualene, specific enzymes channel the biosynthesis towards the production of the cucurbitane skeleton. Further modifications by other enzyme classes create the vast diversity of cucurbitacins seen in nature. maxapress.comnih.gov

The first committed step in the biosynthesis of cucurbitacins is the cyclization of 2,3-oxidosqualene. nih.govnih.gov This critical reaction is catalyzed by a specific type of oxidosqualene cyclase (OSC) known as cucurbitadienol (B1255190) synthase. nih.govnih.gov This enzyme directs the folding and cyclization of the linear 2,3-oxidosqualene molecule to form cucurbitadienol, the basic tetracyclic skeleton of all cucurbitane-type triterpenoids. maxapress.comnih.govnih.gov From this foundational structure, a variety of modifying enzymes, including cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs), introduce oxygen-containing functional groups and acetyl groups to produce the different cucurbitacins, such as B, C, E, and I. maxapress.comnih.govresearchgate.net

Cytochrome P450 (CYP) Enzymes

Cytochrome P450 monooxygenases (CYPs) are crucial for the structural diversification of the cucurbitadienol backbone. maxapress.com These enzymes catalyze hydroxylation and other oxidative reactions at various carbon positions. maxapress.comresearchgate.net While the complete sequence of CYP-mediated reactions leading specifically to Cucurbitacin I is part of a complex, interconnected pathway, several key CYPs have been identified in the general biosynthesis of related cucurbitacins. For instance, specific CYPs are responsible for hydroxylations at the C-2, C-19, and C-25 positions and oxidation at the C-11 and C-20 positions of the cucurbitadienol core. frontiersin.orgresearchgate.netnih.govresearchgate.net The specific combination of these oxidative modifications is a determining factor in the formation of Cucurbitacin I and its closely related analogues. nih.gov

Acetyltransferases (ACTs)

Acetyltransferases (ACTs) play a pivotal role in the final tailoring steps of cucurbitacin biosynthesis, contributing significantly to their structural diversity. mdpi.commaxapress.com Research has identified specific ACTs that are directly involved in the modification and interconversion of Cucurbitacin I.

One key enzyme, designated ACT1, has been shown to catalyze the deacetylation of the C-25 acetyl moiety of Cucurbitacin E to produce Cucurbitacin I. researchgate.net Conversely, the same enzyme can acetylate the C-25 hydroxyl group of Cucurbitacin I to form Cucurbitacin E, indicating a dynamic enzymatic conversion between these two compounds. researchgate.net Another acetyltransferase, ACT3, has been identified to catalyze acetylation at the C-16 hydroxyl group of several cucurbitacins, including Cucurbitacin I, leading to the formation of 16-O-acetylated derivatives. researchgate.netnih.gov

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| ACT1 | Catalyzes deacetylation at the C-25 position | Cucurbitacin E | Cucurbitacin I |

| ACT1 | Catalyzes acetylation at the C-25 position | Cucurbitacin I | Cucurbitacin E |

| ACT3 | Catalyzes acetylation at the C-16 position | Cucurbitacin I | 16-O-acetyl Cucurbitacin I |

UDP-Glucosyltransferases (UGTs)

Uridine Diphosphate (UDP)-Glucosyltransferases (UGTs) are enzymes that catalyze the glycosylation of secondary metabolites, a process that involves attaching a sugar moiety to the molecule. mdpi.comresearchgate.net This modification can significantly alter the solubility, stability, and biological activity of the compound. mdpi.com While UGTs are known to be involved in the dynamic conversion and diversification of cucurbitacins in general, specific UGTs that directly use Cucurbitacin I as a substrate have not been extensively characterized in the available research. nih.govnih.gov The glycosylation of cucurbitacins remains an area of ongoing investigation to fully understand the functional diversity of these compounds. mdpi.comresearchgate.net

Genetic and Molecular Regulation of Cucurbitacin I Biosynthesis

The production of Cucurbitacin I is a highly regulated process controlled at the genetic level by specific genes and transcription factors.

Gene Mining and Identification of Biosynthetic Genes

Comparative genomics and transcriptome analyses have been instrumental in identifying the genes responsible for cucurbitacin biosynthesis. nih.gov The genes encoding the necessary enzymes, such as oxidosqualene cyclases (OSCs), CYPs, and ACTs, are often found organized in conserved syntenic loci or biosynthetic gene clusters on specific chromosomes. mdpi.commaxapress.comnih.gov The initial and rate-limiting step in the pathway is catalyzed by the enzyme encoded by the Bi (Bitter) gene, which produces the cucurbitadienol precursor. mdpi.comfrontiersin.org In some species, like Cucurbita pepo, the genes forming the main cucurbitacin biosynthetic cluster are split between two different chromosomes. frontiersin.orgresearchgate.net In bottle gourd (Lagenaria siceraria), the genes QBt.1 and QBt.2 are known to regulate the biosynthesis that leads to the accumulation of cucurbitacins B and I. nih.gov

Role of Transcription Factors in Cucurbitacin Production

The expression of cucurbitacin biosynthetic genes is controlled by specific transcription factors (TFs), which act as molecular "switches". maxapress.com Key among these are basic helix-loop-helix (bHLH) type transcription factors. frontiersin.orgmaxapress.com In cucumber, for example, the TF Bl (Bitter leaf) specifically regulates cucurbitacin synthesis in the leaves, while Bt (Bitter fruit) controls bitterness in the fruit. isaaa.orgmaxapress.comnih.gov These TFs activate the transcription of the biosynthetic genes, including the Bi gene, thereby initiating the entire pathway. maxapress.comfrontiersin.org The presence and activity of these regulatory TFs can be tissue-specific and are a primary determinant of where and when cucurbitacins, including Cucurbitacin I, are produced in the plant. nih.govacs.org

| Factor | Type | Function | Target Genes |

|---|---|---|---|

| Bi | Gene (encoding OSC) | Catalyzes the first committed step (cucurbitadienol synthesis) | N/A (Is a biosynthetic gene) |

| Bt (Bitter fruit) | bHLH Transcription Factor | Activates gene expression in fruit tissue | Bi and other pathway genes |

| Bl (Bitter leaf) | bHLH Transcription Factor | Activates gene expression in leaf tissue | Bi and other pathway genes |

| QBt.1 / QBt.2 | Genes | Regulate cucurbitacin B and I biosynthesis in bottle gourd | Biosynthetic pathway genes |

Metabolic Engineering Approaches for Cucurbitacin I Production

Hairy Root Cultures as a Platform for Biosynthesis

Hairy root cultures have emerged as a promising biotechnological platform for the production of valuable plant-derived secondary metabolites, including Cucurbitacin I. frontiersin.orgnih.gov These cultures are established by infecting plant tissues with the soil bacterium Rhizobium rhizogenes (formerly Agrobacterium rhizogenes). nih.govnih.gov The bacterium transfers a segment of its DNA (T-DNA) from its root-inducing (Ri) plasmid into the plant's genome, leading to the proliferation of genetically transformed, fast-growing roots. nih.govnih.gov

Hairy root cultures offer several advantages for metabolite production:

Genetic Stability: They are known for their stable genetic makeup over long-term cultivation. nih.govfrontiersin.org

Rapid Growth: They exhibit fast growth rates on simple, phytohormone-free media. nih.gov

High Productivity: They can produce secondary metabolites at levels comparable to or even exceeding those of the parent plant. nih.gov

Since many species in the Cucurbitaceae family naturally accumulate cucurbitacins in their roots, hairy root cultures are a particularly suitable system for their biosynthesis. frontiersin.orgnih.gov Research using Cucurbita pepo (squash) hairy roots has demonstrated their capability as a platform to produce significant quantities of cucurbitacins, including Cucurbitacin I. frontiersin.orgresearchgate.net By overexpressing specific transcription factors, the production of these compounds can be substantially increased. For example, studies have shown that inducing cucurbitacin biosynthesis through a basic Helix-Loop-Helix (bHLH) transcription factor can significantly boost yields. frontiersin.orgresearchgate.net

Table 1: Effect of Transcription Factor Overexpression on Cucurbitacin Production in C. pepo Hairy Roots Comparison of cucurbitacin levels in hairy root lines overexpressing a cucurbitacin-inducing transcription factor (CpCUCbH1-OvExp) versus control lines with an empty vector (EV).

| Compound | Fold Increase (CpCUCbH1-OvExp vs. EV) |

| Cucurbitacin I | 5-fold |

| Cucurbitacin B | 5-fold |

| Cucurbitacin E | 3-fold |

This data, adapted from recent studies, illustrates the potential of hairy root cultures as a scalable production platform for Cucurbitacin I and related compounds. researchgate.net

Alteration of Cucurbitacin Structures via Metabolic Engineering

Research in C. pepo hairy roots has successfully demonstrated this principle. frontiersin.org Scientists have used this platform to introduce enzymes that catalyze reactions not normally present in the squash cucurbitacin pathway, resulting in the accumulation of new, altered cucurbitacin molecules. frontiersin.orgnih.gov

Key research findings include:

Novel Acetylation: The overexpression of a novel acyltransferase enzyme from Iberis amara (a plant from the Brassicaceae family) in C. pepo hairy roots led to a previously undescribed acetylation at the C3-hydroxyl position of the cucurbitadienol backbone. frontiersin.orgnih.gov This demonstrates the ability to create new ester derivatives of cucurbitacins.

New Hydroxylations: Introducing and overexpressing cytochrome P450 enzymes from other cucurbits, such as Cucumis sativus (cucumber) and Momordica charantia (bitter melon), resulted in the production of cucurbitacins with a hydroxyl group at the C19 position. frontiersin.orgnih.govnih.gov This specific hydroxylation is not typically found in the cucurbitacins produced by C. pepo. frontiersin.org

These studies underscore the utility of hairy roots as a "chassis" for metabolic engineering, allowing for the targeted modification of complex molecules like Cucurbitacin I. frontiersin.orgnih.gov This approach opens the door to generating a library of novel cucurbitacin analogs for further scientific investigation.

Table 2: Examples of Metabolic Engineering in C. pepo Hairy Roots for Altered Cucurbitacin Structures

| Enzyme Introduced | Source Organism | Modification Type | Position on Backbone |

| Acyltransferase (IaCUCA1) | Iberis amara | Acetylation | C3-hydroxyl |

| Cytochrome P450 (CsCYP88L2) | Cucumis sativus | Hydroxylation | C19 |

| Cytochrome P450 (McCYP88L7) | Momordica charantia | Hydroxylation | C19 |

| This table summarizes successful genetic modifications that have led to the production of novel cucurbitacin structures. frontiersin.orgnih.govnih.gov |

Preclinical Pharmacokinetic and Biotransformation Studies of Cucurbitacin I

Distribution Patterns

Specific preclinical research detailing the tissue and organ distribution patterns of Cucurbitacin I hydrate (B1144303) after systemic absorption is not well documented in published studies. Information regarding its accumulation in major organs such as the liver, kidneys, lungs, or spleen remains to be fully characterized.

Metabolism and Biotransformation Studies (e.g., hydroxylation, glucuronidation by liver enzymes)

The biotransformation of Cucurbitacin I has been investigated in preclinical in vitro models, primarily using human liver microsomes. These studies reveal that the compound undergoes both Phase I and Phase II metabolic reactions. nih.gov

One of the initial metabolic pathways identified is the formation of Cucurbitacin I through the hydrolysis of a related compound, Cucurbitacin E. nih.gov Phase I metabolism also includes hydroxylation, although this has been reported as a low-level reaction, potentially slowed by the presence of tertiary hydroxyl (OH) groups in the molecule's structure. nih.gov

Phase II conjugation reactions are prominent in the metabolism of Cucurbitacin I, with glucuronidation being a significant pathway. nih.gov Studies have identified specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this conjugation. nih.gov Sulfation, another key Phase II reaction, has also been identified through the activity of sulfotransferases in human liver cytosols. nih.gov

The table below summarizes the key metabolic pathways and enzymes involved in the biotransformation of Cucurbitacin I. nih.gov

| Metabolic Phase | Reaction Type | Mediating Enzymes/Process | Finding for Cucurbitacin I |

| Phase I | Hydrolysis | Precursor Metabolism | Can be formed by the hydrolysis of Cucurbitacin E. |

| Phase I | Hydroxylation | Liver Enzymes (e.g., CYP450) | Occurs, but reported to be a low-level pathway. |

| Phase II | Glucuronidation | UGT Isoforms | A major metabolic pathway with a high rate. |

| Phase II | Sulfation | Sulfotransferases | Activity has been identified in human liver cytosols. |

Further detail on the specific enzymes involved in the glucuronidation of Cucurbitacin I is provided in the following table.

| Primary UGT Isoform | Other Participating UGT Isoforms |

| UGT1A1 | UGT1A7, UGT1A10, UGT1A6, UGT1A8 |

Elimination Pathways

Specific details regarding the elimination pathways for Cucurbitacin I hydrate and its metabolites are not extensively covered in the available preclinical literature. Studies characterizing its excretion routes, whether through renal or fecal pathways, and its elimination half-life have not been fully reported.

Factors Influencing Pharmacokinetic Profiles in Preclinical Models

Research specifically identifying factors that influence the pharmacokinetic profile of this compound in preclinical models is limited. While general factors such as species, genetics, and co-administered substances can affect pharmacokinetics, their specific impact on Cucurbitacin I has not been detailed.

Q & A

Q. What are the recommended storage conditions for Cucurbitacin I hydrate to ensure stability during experiments?

this compound should be stored at 0°C–6°C to prevent degradation, as indicated by its storage guidelines in reagent catalogs. Stability testing via HPLC or LC-MS is recommended to verify purity before use, particularly for long-term studies. Contamination risks can be mitigated by aliquoting the compound into single-use vials under inert atmospheres .

Q. Which in vitro models are validated for studying this compound’s biological activity?

Commonly used models include:

- Cardiomyocyte hypertrophy models (e.g., angiotensin II-induced hypertrophy) to assess anti-hypertrophic effects via CTGF/MAPK pathway modulation .

- Cancer cell lines (e.g., A549 and H1650 lung cancer cells) for apoptosis and STAT-3 signaling studies, adapted from cucurbitacin B protocols . Ensure cell line authentication (e.g., STR profiling) and consistency in passage numbers to reduce variability.

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for sensitivity.

- UV-Vis spectroscopy (λ ~230 nm) for preliminary quantification in purified extracts. Validate methods using spike-recovery experiments in relevant matrices (e.g., serum, cell lysates) to account for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound across studies?

Discrepancies (e.g., pro-apoptotic vs. anti-hypertrophic effects) often arise from differences in:

- Dose ranges : Test multiple concentrations (e.g., 0.1–1.0 µM) to identify biphasic effects.

- Cell/tissue specificity : Compare outcomes across primary cells, immortalized lines, and in vivo models.

- Endpoint selection : Combine transcriptomic (qRT-PCR) and proteomic (Western blot) analyses to distinguish acute vs. chronic responses . Use meta-analysis of existing datasets (e.g., GEO Profiles) to contextualize findings .

Q. What experimental designs are optimal for studying this compound’s off-target effects?

- High-content screening (HCS) with multi-parameter readouts (e.g., cell viability, ROS production, mitochondrial membrane potential).

- Kinase profiling assays to identify unintended kinase inhibition.

- CRISPR-Cas9 knockouts of putative targets (e.g., CTGF, STAT-3) to confirm specificity . Include positive controls (e.g., known inhibitors of CTGF) and negative controls (vehicle-only treatments) .

Q. How can computational modeling enhance mechanistic studies of this compound?

- Molecular docking : Predict binding affinities for CTGF or STAT-3 using tools like AutoDock Vina.

- Network pharmacology : Map compound-target interactions via STRING or KEGG databases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .

Q. What strategies address variability in this compound’s bioavailability in in vivo studies?

- Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS after intraperitoneal vs. oral administration.

- Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance solubility.

- Tissue distribution studies : Use radiolabeled Cucurbitacin I (e.g., ^14C isotopes) to track accumulation .

Methodological Considerations

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and include raw data in supplementary materials .

- Ethical compliance : Obtain institutional approvals for animal/human tissue use, per ICH guidelines .

- Data contradiction analysis : Apply Bradford-Hill criteria to assess causality in observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.